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molecular formula C10H14N4 B8757201 5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B8757201
M. Wt: 190.25 g/mol
InChI Key: HBVDMYUDRHRIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-cyclopentylhydrazine and 2-(1-methoxyethylidene)malononitrile provided the title compound. 1H NMR (300 MHz, CDCl3): δ 4.24 (m, 3H), 2.24 (s, 3H), 2.01 (m, 4H), 1.90 (m, 2H), 1.67 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9]C=2OC)[N:5]=[CH:4][C:3]=1[C:15]#[N:16].[CH:17]1(NN)CCCC1.COC(=C(C#N)C#N)C>>[NH2:1][C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[N:5]=[C:4]([CH3:17])[C:3]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)=C(C#N)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1CCCC1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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